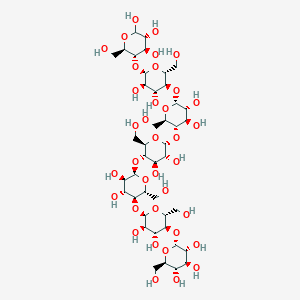
(Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine, commonly known as DMNP, is an organic compound with a chemical formula C6H12N2O2. It is a yellowish oil that is soluble in organic solvents like ethanol and ether. DMNP is primarily used in scientific research for its unique chemical properties that make it useful in various applications.
Mechanism Of Action
DMNP acts as a Michael acceptor, which means that it can react with nucleophiles like thiols and amines. This property makes DMNP useful in organic chemistry reactions. Additionally, DMNP can undergo reduction to form amines, which can be further modified to form other compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of DMNP. However, it has been reported that DMNP can inhibit the growth of cancer cells by inducing apoptosis. DMNP has also been shown to have antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using DMNP in lab experiments is its unique chemical properties, which make it useful in various applications. However, DMNP can be difficult to handle due to its sensitivity to air and moisture. Additionally, DMNP is toxic and should be handled with care.
Future Directions
There are several future directions for the use of DMNP in scientific research. One potential application is in the development of new drugs for the treatment of cancer and infectious diseases. DMNP could also be used as a fluorescent probe for the detection of other reactive species in cells. Furthermore, the synthesis of new compounds using DMNP as a precursor could lead to the discovery of new pharmaceuticals and agrochemicals.
Synthesis Methods
DMNP can be synthesized by the reaction of nitromethane with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, and the product is purified by distillation. The yield of DMNP is typically around 60%.
Scientific Research Applications
DMNP has been used in scientific research for a variety of applications. It is commonly used as a precursor in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. DMNP is also used as a reagent in organic chemistry reactions, such as the reduction of aldehydes and ketones. Additionally, DMNP is used as a fluorescent probe for the detection of reactive oxygen species in cells.
properties
IUPAC Name |
(Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(6(2)3)4-7(8)9/h4H,1-3H3/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDKRCQFQLHTNV-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/[N+](=O)[O-])/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N-dimethyl-1-nitroprop-1-en-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B131039.png)





![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)

![4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid](/img/structure/B131056.png)

![[(2R,3R,4R,5S)-5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B131069.png)

